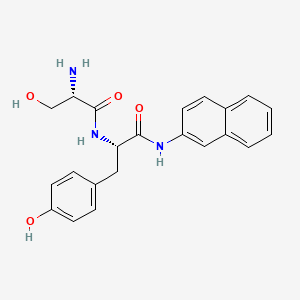

L-seryl-L-tyrosine 2-naphthylamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-seryl-L-tyrosine 2-naphthylamide involves the condensation of L-seryl-L-tyrosine with 2-naphthylamine. The reaction typically requires the activation of the carboxy group of L-seryl-L-tyrosine, which can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

L-seryl-L-tyrosine 2-naphthylamide serves as a substrate for peptidases and aminopeptidases, with hydrolysis occurring at the peptide bond or naphthylamide linkage.

Key Findings:

-

Arylamidase Activity : Over 90% of hydrolysis activity in human muscle extracts occurs via arylamidase enzymes, which cleave the 2-naphthylamide group .

-

Dipeptidyl Aminopeptidase I : Minor activity (~10%) is attributed to dipeptidyl aminopeptidase I, particularly with glycyl-L-arginine 2-naphthylamide analogs .

-

pH Dependence : Optimal hydrolysis occurs at pH 5–7.5, with reduced activity under acidic conditions (pH <5) .

Table 1: Enzymatic Hydrolysis Parameters

| Enzyme | Substrate Specificity | pH Optimum | Activity (%) | Source |

|---|---|---|---|---|

| Arylamidase | Broad | 7.5 | >90 | Human muscle |

| Dipeptidyl Peptidase I | Gly-Arg derivatives | 6.0 | <10 | Human muscle |

Inhibition of Hydroxycinnamoyl-CoA:Tyramine Transferase (THT)

This compound acts as a competitive inhibitor of THT, an enzyme involved in plant secondary metabolism .

Key Findings:

-

Potency : Exhibits Ki values of 0.66 µM (tobacco THT) and 0.30 µM (potato THT), indicating strong binding affinity .

-

Mechanism : Competes with tyramine for the enzyme’s active site, reversibly blocking substrate binding .

-

In Vivo Limitation : Rapid hydrolysis by aminopeptidases in cell cultures limits its utility as an in vivo inhibitor .

Table 2: Inhibition Kinetics of THT Enzymes

| Enzyme Source | Substrate | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| Tobacco | Tyramine | Competitive | 0.66 | |

| Potato | Tyramine | Competitive | 0.30 |

Stability and Degradation

The compound undergoes rapid hydrolysis in biological systems:

-

In Vitro : Crude enzyme extracts from tobacco/potato cultures degrade the substrate within minutes, releasing 2-naphthylamine .

-

In Vivo : Administered to cell cultures, it is hydrolyzed by aminopeptidases, limiting its functional half-life .

Research Implications

-

Diagnostic Tool : Used to assay arylamidase activity in clinical and biochemical studies .

-

Enzyme Kinetics : Provides insights into THT inhibition mechanisms for agricultural applications .

-

Limitations : Susceptibility to aminopeptidases necessitates stabilized analogs for in vivo studies .

This compound’s reactivity underscores its dual role as a substrate for hydrolytic enzymes and a template for designing enzyme inhibitors.

Applications De Recherche Scientifique

L-seryl-L-tyrosine 2-naphthylamide has several scientific research applications, including:

Chemistry: Used as a substrate in enzymatic assays to study the activity of dipeptidyl aminopeptidase I (cathepsin C).

Biology: Employed in biochemical studies to investigate protein-protein interactions and enzyme kinetics.

Medicine: Potential therapeutic applications due to its role in modulating enzyme activity.

Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.

Mécanisme D'action

The mechanism of action of L-seryl-L-tyrosine 2-naphthylamide involves its interaction with dipeptidyl aminopeptidase I (cathepsin C). The compound acts as a substrate for this enzyme, which cleaves the peptide bond between the serine and tyrosine residues. This enzymatic activity is crucial for various physiological processes, including immune response and protein degradation.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-serine 2-naphthylamide: An L-serine derivative that is the amide obtained by formal condensation of the carboxy group of L-serine with the amino group of 2-naphthylamine.

L-tyrosine 2-naphthylamide: A similar compound where the serine residue is replaced by tyrosine.

Uniqueness

L-seryl-L-tyrosine 2-naphthylamide is unique due to its dual amino acid composition, which allows it to interact with specific enzymes like dipeptidyl aminopeptidase I.

Activité Biologique

L-seryl-L-tyrosine 2-naphthylamide is a compound that incorporates elements of both serine and tyrosine, two significant amino acids known for their diverse biological roles. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of L-tyrosine, an amino acid that serves as a precursor for several neurotransmitters, including dopamine, norepinephrine, and epinephrine. The introduction of the serine moiety and the naphthylamide group may enhance its biological properties, particularly in terms of receptor interactions and enzyme modulation.

1. Antioxidant Properties

The phenolic structure of L-tyrosine derivatives, including this compound, contributes to their radical scavenging abilities. Research indicates that these compounds can effectively neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions such as neurodegenerative diseases and cancer .

2. Antiproliferative Effects

Studies have shown that L-tyrosine derivatives exhibit antiproliferative activity against several cancer cell lines. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cell growth and proliferation. For instance, this compound demonstrated IC50 values in the range of 7.10 to 41.08 µM across different cancer types, indicating significant cytotoxicity .

3. Neuroprotective Effects

Given its structural similarity to neurotransmitter precursors, this compound may modulate catecholamine synthesis and release. Animal studies have indicated that increasing levels of L-tyrosine can enhance dopamine release in the brain regions associated with mood regulation . This suggests potential applications in treating mood disorders or neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The naphthylamide group may facilitate binding to specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Modulation : Modifications to the tyrosine structure can affect enzyme activities related to catecholamine metabolism and antioxidant defense mechanisms.

Case Studies

Case Study: Neuropsychiatric Effects

A study involving healthy participants examined the pharmacokinetics of tyrosine supplementation, revealing that peak levels occurred approximately two to three hours post-administration with significant increases in catecholamine metabolites . This suggests that compounds like this compound could influence neurotransmitter dynamics effectively.

Case Study: Cancer Cell Lines

In vitro experiments on various cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Data Summary

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Antioxidant | N/A | Scavenging ROS |

| Antiproliferative | 7.10 - 41.08 | Inhibition of signaling pathways |

| Neuroprotective | N/A | Modulation of catecholamine release |

Propriétés

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c23-19(13-26)21(28)25-20(11-14-5-9-18(27)10-6-14)22(29)24-17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12,19-20,26-27H,11,13,23H2,(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQKGNBGUVFWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394503 | |

| Record name | 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24008-82-0 | |

| Record name | 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ser-Tyr β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.